![molecular formula C20H16N4O B11022166 N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B11022166.png)
N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-3-carboxamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems
Vorbereitungsmethoden
The synthesis of N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-3-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . One common method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium metabisulphite, cyanogen bromide, and aromatic aldehydes . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aromatic aldehydes can yield substituted benzimidazole derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, it has shown promise as an anticancer, antiviral, and antimicrobial agent . Its ability to interact with biopolymers makes it a valuable tool in biological research, where it can be used to study various cellular processes and pathways. Additionally, its unique chemical properties make it suitable for industrial applications, such as the development of new materials and catalysts .
Wirkmechanismus
The mechanism of action of N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the polymerization of tubulin, leading to the disruption of microtubule dynamics and cell division . This mechanism is particularly relevant in the context of its anticancer activity, where it can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its antiviral and antimicrobial activities are attributed to its ability to interfere with the replication and function of viral and bacterial proteins .
Vergleich Mit ähnlichen Verbindungen
N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-3-carboxamide can be compared to other benzimidazole derivatives, such as thiabendazole, fenbendazole, and albendazole . While these compounds share a common benzimidazole core, they differ in their specific substituents and biological activities. For example, thiabendazole is primarily used as an anthelmintic agent, while fenbendazole has a broader spectrum of activity against gastrointestinal parasites . This compound stands out due to its unique combination of anticancer, antiviral, and antimicrobial properties .
Eigenschaften
Molekularformel |
C20H16N4O |
---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16N4O/c25-20(15-9-6-12-21-13-15)24-18(14-7-2-1-3-8-14)19-22-16-10-4-5-11-17(16)23-19/h1-13,18H,(H,22,23)(H,24,25) |
InChI-Schlüssel |
RLMLTGUQYNXTQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)NC(=O)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.